

Application Notes and Protocols: In Vitro Fungicide Susceptibility Testing of Chinomethionate

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Compound of Interest

Compound Name: *Chinomethionate*

Cat. No.: *B1668619*

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Introduction

Chinomethionate, also known as oxythioquinox, is a quinoxaline fungicide and acaricide effective against a range of fungal pathogens, notably powdery mildew, and various mite species.^{[1][2]} Its mode of action is primarily through the disruption of fungal mitochondrial respiration, although interference with ergosterol biosynthesis has also been suggested.^{[3][4]} Understanding the in vitro susceptibility of different fungal species to **Chinomethionate** is crucial for determining its efficacy, monitoring for the development of resistance, and for the development of new antifungal agents.

This document provides a detailed protocol for conducting in vitro fungicide susceptibility testing of **Chinomethionate**. It includes methodologies for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀), data presentation guidelines, and visual representations of the experimental workflow and the proposed signaling pathway of **Chinomethionate**.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for **Chinomethionate** against various fungal species. This data is for illustrative purposes to demonstrate how results from

susceptibility testing can be presented. Actual values must be determined experimentally.

Fungal Species	Assay Type	MIC (µg/mL)	IC50 (µg/mL)
Sphaerotheca fuliginea (Powdery Mildew)	Broth Microdilution	1.56	0.78
Erysiphe necator (Grape Powdery Mildew)	Broth Microdilution	3.13	1.25
Botrytis cinerea (Gray Mold)	Broth Microdilution	12.5	5.8
Aspergillus niger (Black Mold)	Broth Microdilution	>50	22.5
Fusarium oxysporum (Fusarium Wilt)	Broth Microdilution	25	11.2
Candida albicans	Broth Microdilution	>50	35.1

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is adapted from established broth microdilution methods for antifungal susceptibility testing and is suitable for determining the MIC of **Chinomethionate** against filamentous fungi and yeasts.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

a. Materials

- **Chinomethionate** (analytical grade)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

- Sterile 96-well flat-bottom microtiter plates
- Fungal isolates for testing
- Spectrophotometer or microplate reader (optional, for quantitative assessment)
- Sterile water or saline
- Vortex mixer
- Micropipettes and sterile tips

b. Preparation of Fungal Inoculum

- For Yeast: Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension in sterile water or saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically $0.5-2.5 \times 10^3$ CFU/mL).
- For Filamentous Fungi: Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient sporulation is observed. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of $1-5 \times 10^6$ spores/mL using a hemocytometer. Dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically $0.4-5 \times 10^4$ CFU/mL).

c. Preparation of **Chinomethionate** Dilutions

- Prepare a stock solution of **Chinomethionate** in DMSO (e.g., 10 mg/mL).
- In a 96-well microtiter plate, add 100 µL of the appropriate broth medium to all wells except the first column.
- In the first column, add 200 µL of the **Chinomethionate** working solution (diluted from the stock in broth medium to twice the highest desired final concentration).

- Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 μ L from the tenth column.
- The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

d. Inoculation and Incubation

- Add 100 μ L of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 μ L.
- Add 100 μ L of sterile broth to the wells in column 12.
- Seal the plate and incubate at the appropriate temperature (e.g., 35°C for yeasts, 28-30°C for filamentous fungi) for 24-72 hours, or until sufficient growth is observed in the growth control wells.

e. Determination of MIC

The MIC is the lowest concentration of **Chinomethionate** that causes complete visual inhibition of fungal growth. For a more quantitative assessment, the optical density at a suitable wavelength (e.g., 492 nm) can be measured using a microplate reader.^[6]

Agar Dilution Method for IC50 Determination

This method is useful for determining the concentration of **Chinomethionate** that inhibits 50% of fungal growth (IC50) and is particularly suitable for filamentous fungi.

a. Materials

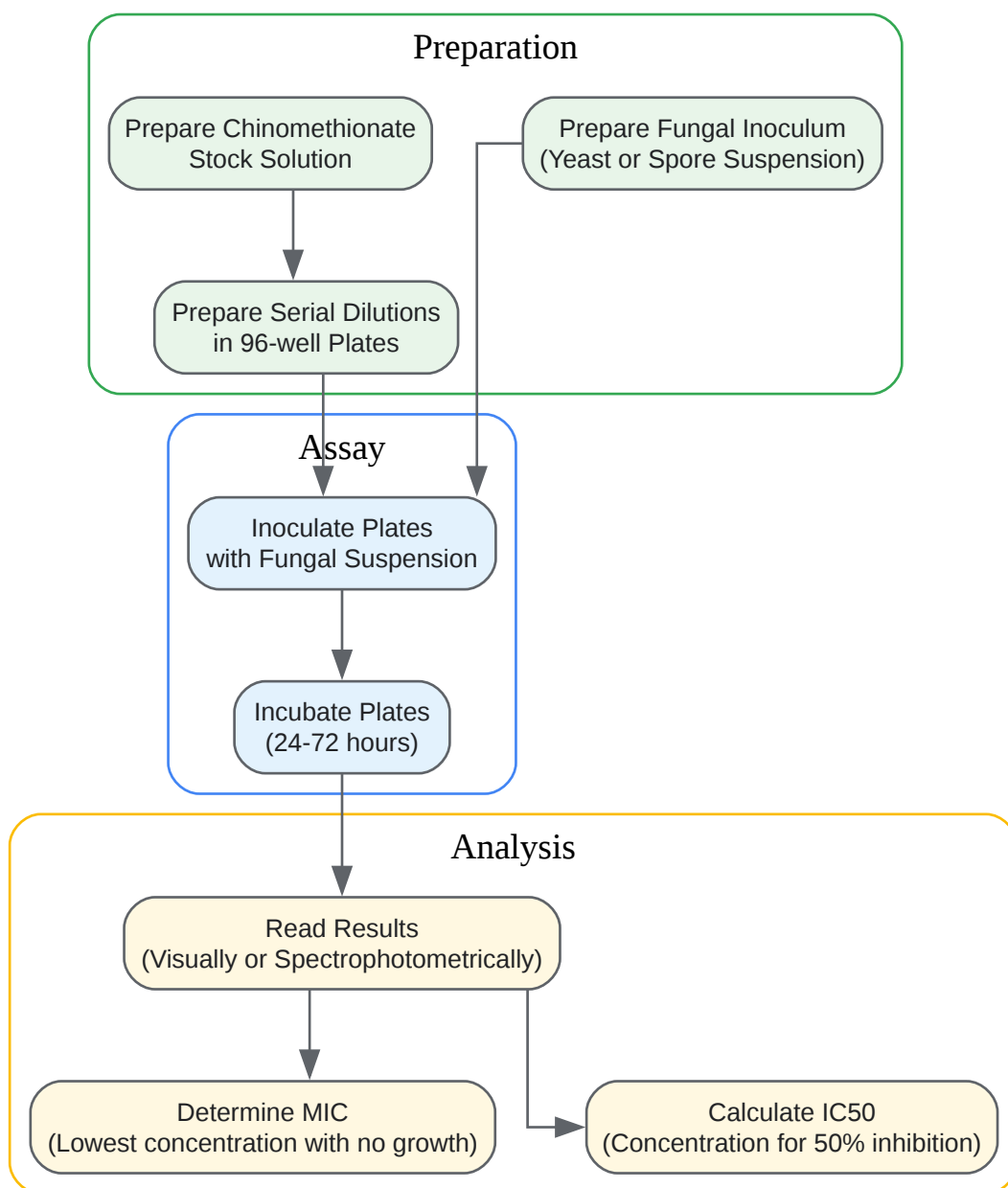
- **Chinomethionate**
- DMSO
- Suitable agar medium (e.g., Potato Dextrose Agar)
- Sterile petri dishes

- Fungal isolates
- Cork borer (5 mm diameter)
- Incubator

b. Procedure

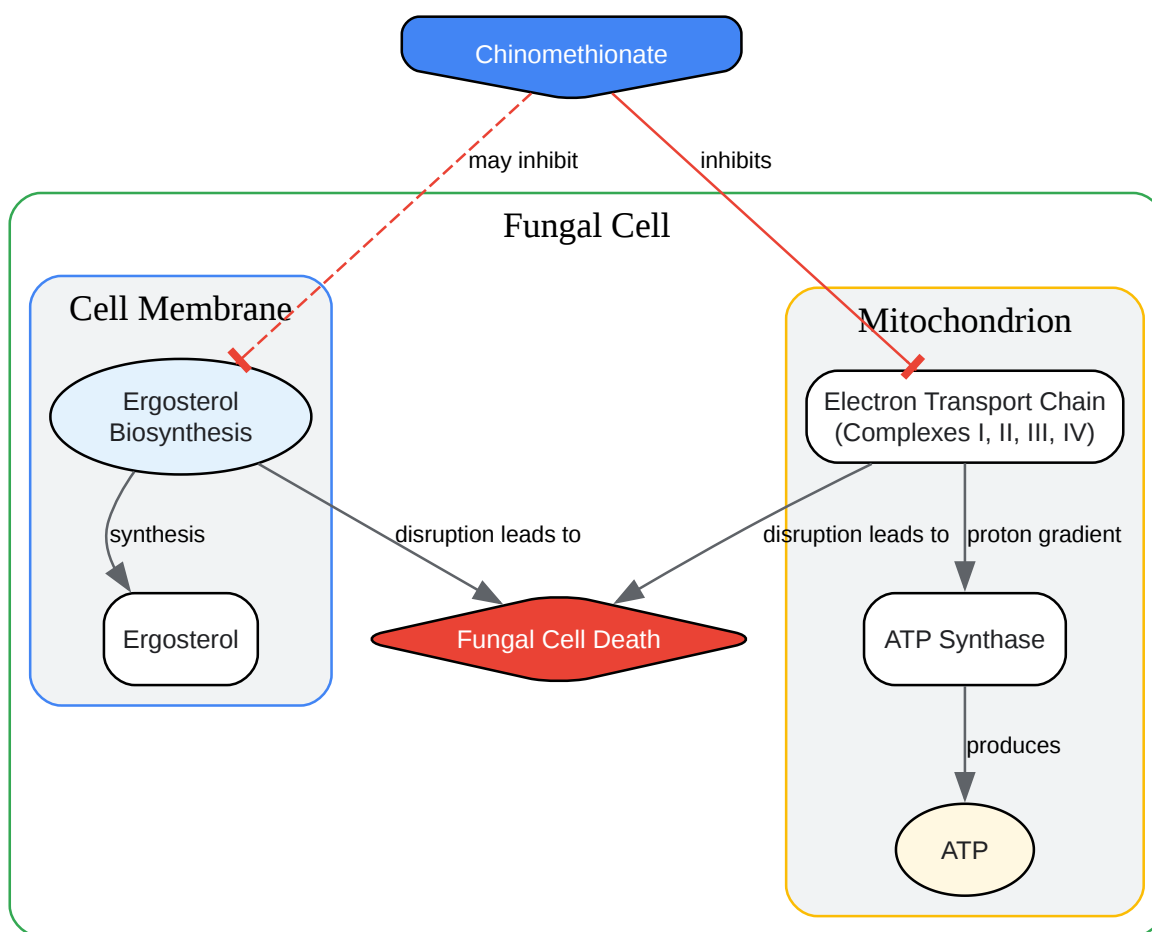
- Prepare a stock solution of **Chinomethionate** in DMSO.
- Prepare a series of agar plates containing two-fold serial dilutions of **Chinomethionate**. This is done by adding the appropriate volume of the **Chinomethionate** stock solution to the molten agar before pouring the plates. A control plate without **Chinomethionate** should also be prepared.
- From an actively growing fungal culture, take 5 mm plugs using a sterile cork borer.
- Place one fungal plug in the center of each agar plate.
- Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate has reached the edge of the plate.
- Measure the diameter of the fungal colony on each plate.
- Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the **Chinomethionate** concentration and identifying the concentration that corresponds to 50% inhibition.^{[9][10]}

Visualizations



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Caption: Experimental workflow for in vitro fungicide susceptibility testing.



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Caption: Proposed signaling pathway of **Chinomethionate** in fungi.

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